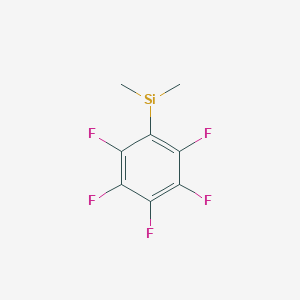

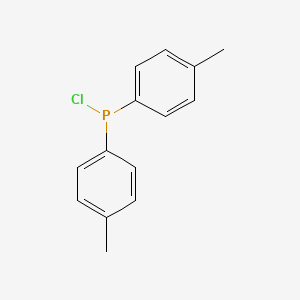

![molecular formula C13H17NO B1143951 3-苄基-6-内-羟基-3-氮杂双环[3.1.1]庚烷 CAS No. 1245794-56-2](/img/structure/B1143951.png)

3-苄基-6-内-羟基-3-氮杂双环[3.1.1]庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane and its derivatives involves efficient multigram and photochemical synthesis methods. Denisenko et al. (2010) described an efficient two-step multigram synthesis for creating a promising building block for medicinal chemistry, indicating the compound's versatility for further derivatization (Denisenko et al., 2010). Additionally, a rapid two-step synthesis utilizing common chemicals through intramolecular [2+2]-photochemical cyclization has been developed, showcasing an attractive approach for drug discovery (Denisenko et al., 2017).

Molecular Structure Analysis

The molecular structure of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane derivatives exhibits unique characteristics, as evidenced by high-pressure synthesis studies and X-ray determination. The work by Drew et al. (1985) on high-pressure synthesis and structure determination of similar derivatives underlines the intricate conformational properties due to restricted rotation around the amide C–N bond (Drew et al., 1985).

Chemical Reactions and Properties

Several studies have focused on the chemical reactions involving 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane derivatives. Notably, Skalenko et al. (2018) elaborated on a one-step synthesis of functionalized derivatives via [2+2]-photochemical intermolecular cycloaddition, which can be transformed into advanced building blocks for drug discovery (Skalenko et al., 2018).

Physical Properties Analysis

The physical properties of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane derivatives, including stability, solubility, and melting points, are crucial for their application in various fields. While specific studies focusing solely on the physical properties of this compound were not identified in the current research dataset, these properties are typically inferred from the compound's synthesis processes and molecular structure analyses.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, acidity, and basicity, play a significant role in the compound's utility in synthesis and drug development. Ghorbani et al. (2016) described a novel synthesis method that highlights the eco-friendliness and excellent yields, indicating the compound's favorable chemical properties for further application (Ghorbani et al., 2016).

科学研究应用

合成和衍生

3-苄基-6-内-羟基-3-氮杂双环[3.1.1]庚烷在合成化学中是一种有价值的结构单元。它已被用于以前未知化合物的有效克级合成中,证明是环丁烷环选择性衍生化的一个有希望的基础。这导致了新型构象受限哌啶衍生物的产生,扩大了药物化学的范围(Denisenko等人,2010)。

化学转化

在有机化学领域,3-苄基-6-内-羟基-3-氮杂双环[3.1.1]庚烷参与各种化学转化。例如,它已被用于对映纯的3-羟脯氨酸和衍生物的合成中,展示了其在创建受限的氨基酸类似物方面的多功能性(Avenoza等人,2002)。

微生物氧化

该化合物也一直是涉及微生物氧化的研究课题,微生物氧化是理解生化转化的关键过程。使用真菌如白僵菌和黑根霉的研究表明了其在这一领域的潜力,提供了对氮杂双环烷烃氧化过程的见解(Davis等人,1997)。

光化学合成

光化学合成方面的进展利用3-苄基-6-内-羟基-3-氮杂双环[3.1.1]庚烷在药物发现中创建高级结构单元。这包括它在涉及苯甲醛和烯丙胺等常见化学品的快速合成中的应用,证明了其在开发新型药物化合物中的效用(Denisenko等人,2017)。

未来方向

The future directions for the study of “3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane” and similar compounds could involve further exploration of their potential as bioisosteres of meta-substituted benzenes in biologically active compounds . Additionally, more strategies for their synthesis, particularly approaches that enable the late-stage diversification of the bridgehead substituents, may be developed .

属性

IUPAC Name |

(1R,5S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERPUNDHAOPKPP-FUNVUKJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C2O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN(C[C@H]1C2O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。